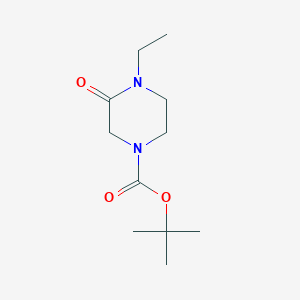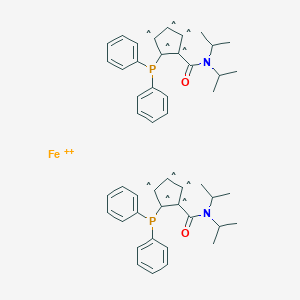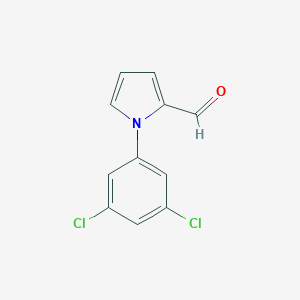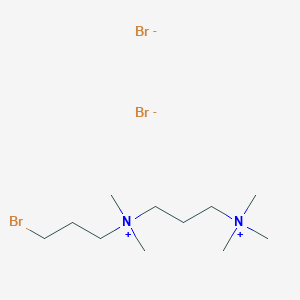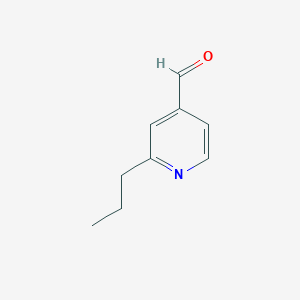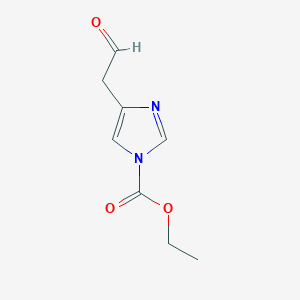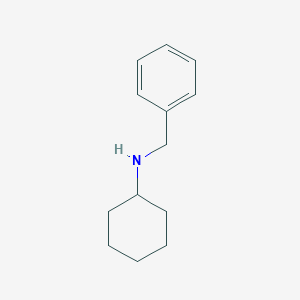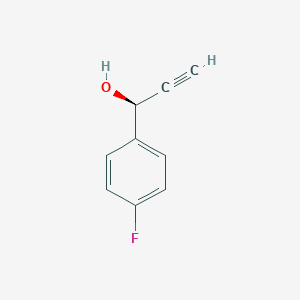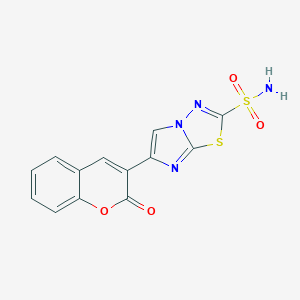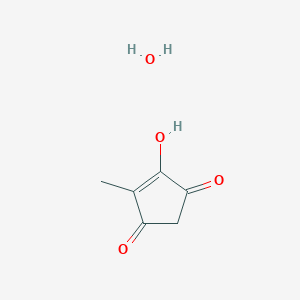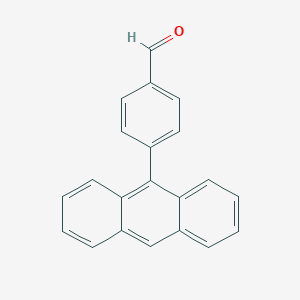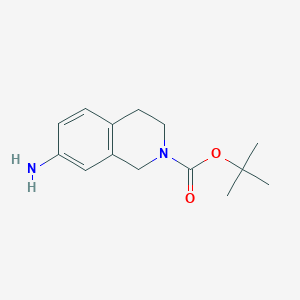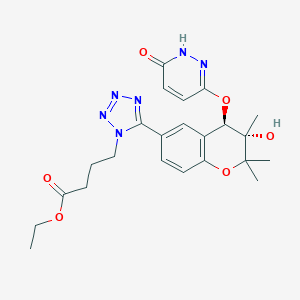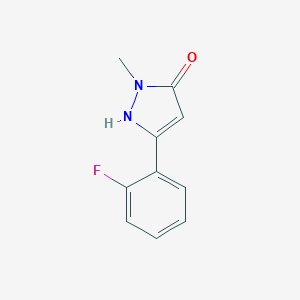![molecular formula C23H26N2O2 B061492 1-氮杂双环[2.2.2]辛-8-基 (1S)-1-苯基-3,4-二氢-1H-异喹啉-2-羧酸酯 CAS No. 180272-14-4](/img/structure/B61492.png)
1-氮杂双环[2.2.2]辛-8-基 (1S)-1-苯基-3,4-二氢-1H-异喹啉-2-羧酸酯
描述
1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, also known as IQNP, is a selective ligand for the muscarinic acetylcholinergic receptor (mAChR) (McPherson et al., 1995).
Synthesis Analysis
The synthesis of various derivatives of this compound involves complex processes such as resolution of optical isomers, preparation of E and Z isomers through stannylation and flash column chromatography, and iodination techniques (Rzeszotarski et al., 1984).
Molecular Structure Analysis
This compound consists of multiple stereoisomers, and its structure is characterized by a high affinity for muscarinic receptors. The specificity of isomers for mAChR subtypes has been studied in detail (Nanjappan, Ramalingam & Nowotnik, 1992).
Chemical Reactions and Properties
The chemical properties of 1-azabicyclo[2.2.2]oct-8-yl derivatives involve interactions with mAChR and demonstrate high receptor subtype specificity, making them attractive candidates for imaging cerebral and cardiac mAChR receptor densities (McPherson et al., 1995).
Physical Properties Analysis
The physical properties, particularly the biodistribution of the compound and its derivatives, have been studied. These compounds demonstrate high uptake and retention in mAChR rich areas of the brain, with variations among different isomers (McPherson et al., 1993).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its selectivity and specificity to muscarinic receptors. Different isomers of this compound show varying affinities to different mAChR subtypes, influencing their potential use in imaging and therapeutic applications (McPherson et al., 1995).
科学研究应用
药物合成中的不对称氢化:
- Ruzic 等人(2012 年)开发了一种不对称氢化工艺,用于将 1-苯基-3,4-二氢异喹啉的盐酸盐还原为制备索利那新的关键中间体 (Ruzic 等人,2012)。
药物杂质的表征:
- Chavakula 等人(2014 年)鉴别和表征了索利那新琥珀酸盐的潜在立体异构体和 N-氧化物杂质,涉及 1-氮杂双环[2.2.2]辛-8-基 (1S)-1-苯基-3,4-二氢-1H-异喹啉-2-羧酸酯 (Chavakula 等人,2014)。
在放射成像和毒蕈碱受体研究中的应用:
- McPherson 等人(1995 年)探索了 1-氮杂双环[2.2.2]辛-3-基 α-羟基-α-苯基乙酸酯衍生物作为毒蕈碱乙酰胆碱受体的配体,显示出对脑和心脏毒蕈碱受体密度进行成像的潜力 (McPherson 等人,1995)。
用于放射性药物的放射性碘衍生物的合成:
- Rzeszotarski 等人(1984 年)合成了 1-氮杂双环[2.2.2]辛-3-基 α-羟基-α-苯基乙酸酯的衍生物,以潜在用作放射性药物,表明定位于毒蕈碱受体高度集中的器官 (Rzeszotarski 等人,1984)。
精神分裂症中认知缺陷的潜在治疗方法:
- Wishka 等人(2006 年)的一项研究发现 N-[(3R)-1-氮杂双环[2.2.2]辛-3-基]呋并[2,3-c]吡啶-5-甲酰胺是 α7 神经元烟碱乙酰胆碱受体的强效激动剂,可能有助于治疗精神分裂症中的认知缺陷 (Wishka 等人,2006)。
抗菌和抗癌活性:
- Kayarmar 等人(2014 年)合成了新型 7-氮杂双环[4.2.0]辛-1,3,5-三烯-8-酮并评估了它们的抗菌和抗癌活性,证明了它们作为抗菌剂和抗癌剂的潜力 (Kayarmar 等人,2014)。
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a significant interest in further exploring the potential applications of this compound.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432404, DTXSID70861463 | |
| Record name | AGN-PC-00BQTH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
CAS RN |
180272-14-4 | |
| Record name | AGN-PC-00BQTH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

